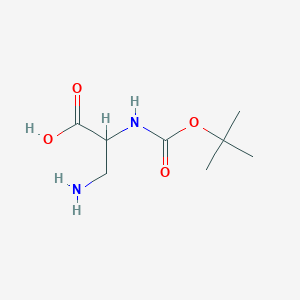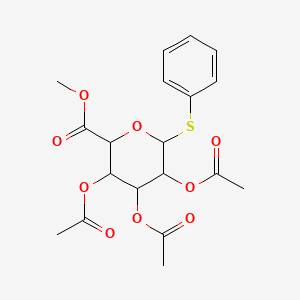
ent-Oseltamivir Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ent-Oseltamivir Phosphate, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₃₁N₂O₈P and its molecular weight is 410.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis : New, efficient synthesis methods for Oseltamivir Phosphate (Tamiflu) and its enantiomer ent-Oseltamivir Phosphate have been developed, utilizing enzymatic desymmetrization and other novel approaches (Zutter et al., 2008); (Yeung et al., 2006).
Activation and Metabolism : Studies have shown that the activation of Oseltamivir Phosphate, which is crucial for its antiviral activity, can be impaired by certain carboxylesterase 1 variants, potentially affecting its therapeutic efficacy (Zhu & Markowitz, 2009).
Pharmacokinetics : Research indicates that Oseltamivir Phosphate has predictable pharmacokinetics, making it suitable for diverse populations, including children, the elderly, and patients with renal or hepatic impairment (Davies, 2010).
Environmental Impact : The active metabolite of Oseltamivir Phosphate, Oseltamivir Carboxylate, has been detected in sewage discharge and river water, raising concerns about its environmental impact and potential ecotoxicological risks (Ghosh et al., 2009).
Clinical Efficacy and Resistance : Studies on influenza virus have shown that viruses carrying mutations in neuraminidase can have reduced sensitivity to Oseltamivir Carboxylate, impacting the drug's efficacy in treatment and prevention of influenza virus infection (Carr et al., 2002); (Ives et al., 2002).
Unanticipated Effects : Research has explored unexpected effects such as the induction of increased aggressiveness in canine mammary cancer cells and altered biochemical responses in marine bivalves exposed to Oseltamivir Phosphate (de Oliveira et al., 2015); (Dallarés et al., 2019).
Mechanism of Action
Safety and Hazards
When handling “ent-Oseltamivir Phosphate”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of ingestion or inhalation, medical attention should be sought .
Biochemical Analysis
Biochemical Properties
ent-Oseltamivir Phosphate is a neuraminidase inhibitor . Neuraminidase is an enzyme that is critical for the life cycle of the influenza virus. By inhibiting this enzyme, this compound prevents new viral particles from being released from infected cells .
Cellular Effects
This compound affects various types of cells, primarily those infected by the influenza virus. It inhibits the viral neuraminidase enzyme, preventing the release of new virus particles and thereby limiting the spread of infection .
Molecular Mechanism
The active metabolite of this compound binds to the active site of the influenza virus neuraminidase, which inhibits its function and prevents the virus from spreading to other cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to be stable and effective over time . It continues to inhibit the neuraminidase enzyme, preventing the spread of the virus .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. Higher doses result in greater inhibition of viral replication. Like all medications, it can have toxic or adverse effects at high doses .
Metabolic Pathways
This compound is metabolized in the liver to its active form, oseltamivir carboxylate . This metabolite is responsible for the drug’s antiviral activity .
Transport and Distribution
After oral administration, this compound is widely distributed throughout the body, including the respiratory tract where the influenza virus replicates .
Subcellular Localization
The active metabolite of this compound, oseltamivir carboxylate, exerts its effects in the extracellular space where it inhibits the viral neuraminidase enzyme .
Properties
IUPAC Name |
ethyl (3S,4S,5R)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4)/t13-,14+,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZUMBJQJWIWGJ-DSMRVHDJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@H]1C=C(C[C@H]([C@@H]1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
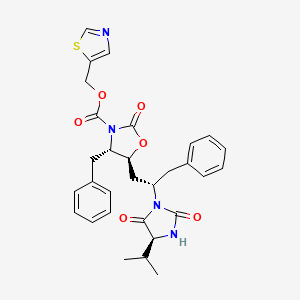

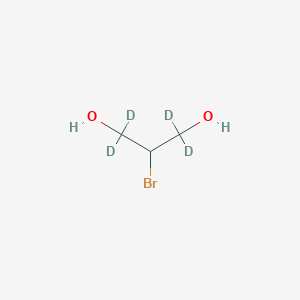
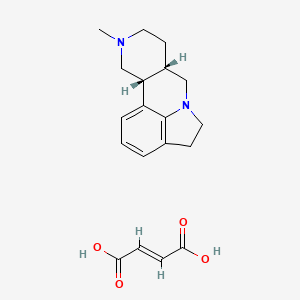

![4-Ethyl-N-[(3S)-3-hydroxy-1-[[(4S,5R)-4-methoxy-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]amino]-1-oxobutan-2-yl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B1146495.png)
![1-Butyl-2-[3-(1-butylbenzo[cd]indol-1-ium-2-yl)prop-2-enylidene]benzo[cd]indole;tetrafluoroborate](/img/structure/B1146497.png)

